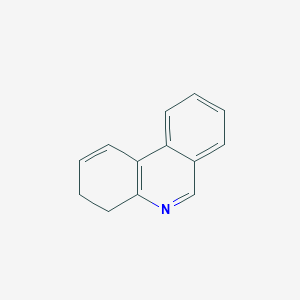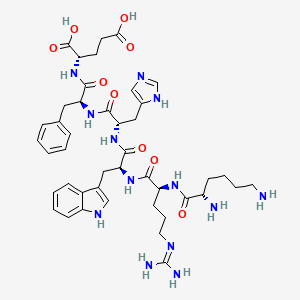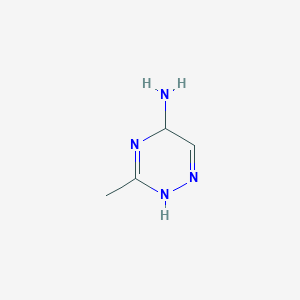
3,4-Dihydrophenanthridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dihydrophenanthridine is a heterocyclic organic compound that belongs to the class of dihydrophenanthridines These compounds are characterized by a phenanthridine core structure with two additional hydrogen atoms, making them partially saturated
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Dihydrophenanthridine can be synthesized through several methods. One common approach involves the cyclization of aryl amines onto N-tethered arynes under mild conditions. This method utilizes a novel o-silylaryl triflate precursor to increase reactivity and enable both electron-rich and electron-poor aryl amines to undergo cyclization . Another method involves the hydrogenation of phenanthridine using a ruthenium catalyst under hydrogen gas at room temperature .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of efficient catalysts and mild reaction conditions makes these methods suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 3,4-Dihydrophenanthridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenanthridinones.
Reduction: It can be reduced to form fully saturated phenanthridines.
Substitution: It can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a ruthenium catalyst is commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Phenanthridinones.
Reduction: Fully saturated phenanthridines.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
3,4-Dihydrophenanthridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,4-Dihydrophenanthridine involves its ability to participate in redox reactions. It acts as a model for reduced nicotinamide adenine dinucleotide (NADH) and nicotinamide adenine dinucleotide phosphate (NADPH) in biomimetic chemistry. The compound undergoes hydride transfer reactions, mimicking the natural processes of NADH and NADPH in cellular metabolism .
Comparison with Similar Compounds
Phenanthridine: Lacks the additional hydrogen atoms present in 3,4-Dihydrophenanthridine.
Phenanthridinone: An oxidized form of this compound.
Dihydroquinoline: Another partially saturated heterocyclic compound with similar chemical properties.
Uniqueness: this compound is unique due to its ability to serve as a model for NADH and NADPH in biomimetic chemistry. Its partially saturated structure allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial applications.
Properties
CAS No. |
627529-39-9 |
|---|---|
Molecular Formula |
C13H11N |
Molecular Weight |
181.23 g/mol |
IUPAC Name |
3,4-dihydrophenanthridine |
InChI |
InChI=1S/C13H11N/c1-2-6-11-10(5-1)9-14-13-8-4-3-7-12(11)13/h1-3,5-7,9H,4,8H2 |
InChI Key |
ADRLXOMDFBVBNM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=C1)C3=CC=CC=C3C=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![{2-[4-(3,4,5-Trimethylhexan-2-YL)phenoxy]ethoxy}acetic acid](/img/structure/B14219493.png)




![2-[3-[2-(3-chloroanilino)-2-oxoethyl]sulfanylpropylsulfanyl]-N-(3-chlorophenyl)acetamide](/img/structure/B14219522.png)


![Benzenesulfonamide, N-[3-bromo-4-(4-fluorophenoxy)phenyl]-3-chloro-](/img/structure/B14219533.png)


